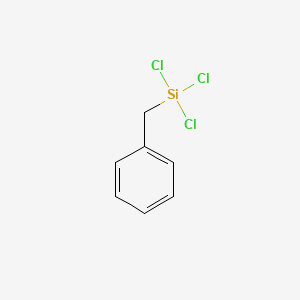

Benzyltrichlorosilane

Description

Propriétés

IUPAC Name |

benzyl(trichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONOPSZTUGRENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061117 | |

| Record name | Trichlorobenzylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-10-5 | |

| Record name | [(Trichlorosilyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((trichlorosilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(trichlorosilyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorobenzylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyltrichlorosilane: A Technical Guide to Synthesis and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis and reaction mechanisms of benzyltrichlorosilane (C7H7Cl3Si), a versatile organosilicon compound.[1] With applications ranging from the treatment of papermaking fibers to the synthesis of advanced silicon-containing materials, a thorough understanding of its production is crucial for its effective application in research and industry.[1][2] This guide details the primary synthetic routes, delves into their underlying reaction mechanisms, presents quantitative data in a comparative format, and provides model experimental protocols.

Physicochemical Properties of this compound

This compound is a colorless to light brown, transparent liquid that is highly reactive, particularly with water.[1][2] It is classified as a corrosive liquid and requires careful handling and storage in a dry, well-ventilated environment.[2] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 770-10-5 | [1][2] |

| Molecular Formula | C7H7Cl3Si | [1] |

| Molecular Weight | 225.57 g/mol | [1][2] |

| Boiling Point | 213-214 °C (at 756 mmHg) | [1] |

| Density | 1.273 - 1.28 g/mL at 25°C | [1][2] |

| Flash Point | 93 °C | [1] |

| IUPAC Name | benzyl(trichloro)silane | [1] |

Synthesis Methodologies and Reaction Mechanisms

The formation of the silicon-carbon bond in this compound is primarily achieved through two robust methods: the Grignard reaction and the Direct Synthesis (Müller-Rochow) process.

Grignard Reaction

The Grignard reaction is a foundational method in organosilicon chemistry for creating silicon-carbon bonds.[3] It involves the reaction of a Grignard reagent, in this case, benzylmagnesium chloride, with a silicon halide precursor like silicon tetrachloride (SiCl4).

Reaction Mechanism: The reaction proceeds via a nucleophilic attack. The carbon atom in the benzyl (B1604629) group of the Grignard reagent is highly nucleophilic and attacks the electrophilic silicon atom of silicon tetrachloride. This displaces one chloride ion, forming the Si-C bond. The reaction is typically performed in an ether solvent, which stabilizes the Grignard reagent.[4] While versatile, the process can be challenging to control for partial substitution, though techniques like reverse addition (adding the Grignard reagent to the silane) can improve selectivity for the desired monosubstituted product.[3]

Caption: Mechanism of this compound synthesis via Grignard reaction.

Experimental Protocol (Illustrative):

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine to anhydrous diethyl ether. Slowly add a solution of benzyl chloride in anhydrous diethyl ether dropwise to initiate the reaction and form benzylmagnesium chloride.

-

Reaction with SiCl4 (Reverse Addition): In a separate flask, prepare a solution of excess silicon tetrachloride in anhydrous diethyl ether and cool it in an ice bath.

-

Slowly add the prepared Grignard reagent to the stirred SiCl4 solution. The temperature should be maintained below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: The resulting magnesium salt precipitate is filtered off under an inert atmosphere. The solvent is removed from the filtrate by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Quantitative Data:

| Parameter | Value / Condition | Notes |

| Reactants | Benzylmagnesium chloride, Silicon Tetrachloride | Stoichiometry is key to minimizing polysubstitution. |

| Solvent | Anhydrous Diethyl Ether or THF | Solvent must be dry as Grignard reagents react with water. |

| Temperature | 0-10°C (addition), Room Temp (reaction) | Low temperature helps control the exothermic reaction. |

| Typical Yield | 50-70% | Yields can vary based on purity of reagents and reaction control. |

Direct Synthesis (Müller-Rochow Process)

The Direct Synthesis is the most economically significant industrial method for producing organochlorosilanes.[5] This process involves the high-temperature, copper-catalyzed reaction of an organic halide with elemental silicon.[5] For this compound, benzyl chloride is passed over a contact mass of silicon and copper catalyst.

Reaction Mechanism: The mechanism is complex and occurs on the surface of the silicon-catalyst mass. It is generally accepted to involve the following key stages:

-

Catalyst Activation: The reaction is initiated by the formation of copper(I) chloride (CuCl), which chlorinates the silicon surface.

-

Adsorption: Benzyl chloride adsorbs onto the activated silicon surface.

-

Bond Formation: The adsorbed benzyl chloride dissociates, and the benzyl radical and chlorine atom react with the silicon surface to form the Si-C and Si-Cl bonds, ultimately leading to the desorption of this compound. The copper facilitates the transfer of chlorine to silicon and the formation of the silicon-carbon bond.[5]

Caption: Simplified mechanism of the Direct Synthesis (Müller-Rochow) process.

Experimental Protocol (Industrial Process Overview):

-

Reactor Preparation: A fluidized-bed reactor is charged with finely powdered silicon metal (metallurgical grade) and a copper catalyst (e.g., copper(I) chloride).

-

Reaction: The reactor is heated to the reaction temperature (typically 280-350°C). Gaseous benzyl chloride is then introduced into the reactor, fluidizing the silicon-copper powder.

-

Product Collection: The gaseous products exiting the reactor are passed through a series of condensers.

-

Purification: The condensed liquid, a mixture of this compound, unreacted benzyl chloride, and other silane (B1218182) byproducts, is separated and purified by fractional distillation.

Quantitative Data:

| Parameter | Value / Condition | Notes |

| Reactants | Benzyl Chloride, Silicon metal | Purity of silicon and choice of catalyst are critical. |

| Catalyst | Copper (e.g., Cu or CuCl) | Typically 5-10% by weight of silicon. |

| Temperature | 280-350 °C | Temperature control is essential for selectivity. |

| Selectivity | Variable | The process also produces other silanes (e.g., dibenzyldichlorosilane). |

| Typical Yield | High (Industrial) | Optimized for continuous, large-scale production. |

General Experimental and Analytical Workflow

The synthesis of this compound, regardless of the method, follows a general workflow from reaction setup to final product analysis. This workflow ensures the safe handling of reagents and the isolation of a pure product.

Caption: General workflow for this compound synthesis and purification.

Comparative Analysis of Synthesis Routes

| Feature | Grignard Reaction | Direct Synthesis (Müller-Rochow) |

| Scale | Laboratory to Pilot Scale | Industrial, Large-Scale |

| Reagents | Benzyl Halide, Mg, SiCl4, Ether | Benzyl Chloride, Silicon, Copper Catalyst |

| Conditions | Low Temperature (0-30°C) | High Temperature (280-350°C) |

| Advantages | High versatility; good for functionalized derivatives.[3] | Highly cost-effective for bulk production; continuous process.[5] |

| Disadvantages | Moisture sensitive; generates magnesium salts waste; controlling selectivity can be difficult.[3] | High energy consumption; requires specialized equipment (fluidized-bed reactor); produces a mixture of products requiring separation. |

Conclusion

The synthesis of this compound is well-established, with the Grignard reaction serving as a versatile laboratory-scale method and the Direct Synthesis being the cornerstone of industrial production. The choice of method is dictated by the desired scale, cost considerations, and available equipment. Understanding the distinct reaction mechanisms is key to optimizing reaction conditions for improved yield and selectivity. Future research may focus on developing greener, more energy-efficient catalytic systems or novel synthetic pathways to expand the accessibility and application of this important organosilicon intermediate.

References

Spectroscopic Analysis of Benzyltrichlorosilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzyltrichlorosilane (C₇H₇Cl₃Si), a key organosilicon compound. This document outlines the application of various spectroscopic techniques to elucidate the molecular structure and purity of this compound, offering detailed experimental protocols and data interpretation.

Introduction

This compound is a reactive organosilane compound used in the synthesis of silicones, as a blocking agent in organic synthesis, and in the production of other organosilicon materials. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and characterization of its derivatives. This guide explores the use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Fourier-Transform Infrared (FTIR) spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~7.2 - 7.4 | Multiplet | - | Phenyl group (C₆H₅) |

| ¹H | ~2.5 | Singlet | - | Methylene group (CH₂) |

| ¹³C | ~135 | Singlet | - | Quaternary Phenyl (C) |

| ¹³C | ~128 - 130 | Singlet | - | Phenyl CH |

| ¹³C | ~30 | Singlet | - | Methylene group (CH₂) |

| ²⁹Si | ~10 to 20 | Singlet | - | SiCl₃ |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary slightly depending on the solvent and experimental conditions.

Table 2: Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) (FTIR) | Wavenumber (cm⁻¹) (Raman) | Intensity | Assignment of Vibrational Mode |

| ~3060, 3030 | ~3060, 3030 | Medium | C-H stretching (aromatic) |

| ~2920 | ~2920 | Medium | C-H stretching (aliphatic CH₂) |

| ~1600, 1495, 1450 | ~1600, 1495, 1450 | Strong | C=C stretching (aromatic ring) |

| ~1410 | ~1410 | Medium | CH₂ scissoring |

| ~1180 | ~1180 | Strong | Si-CH₂ stretching |

| ~800 - 900 | ~800 - 900 | Strong | C-H out-of-plane bending (aromatic) |

| ~550 - 600 | ~550 - 600 | Strong | Si-Cl stretching (asymmetric and symmetric) |

Table 3: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity | Proposed Fragment Ion |

| 224 | Moderate | [M]⁺ (Molecular ion, C₇H₇Cl₃Si⁺) |

| 189 | High | [M - Cl]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 133 | Moderate | [SiCl₃]⁺ |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton, carbon, and silicon environments in the this compound molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²⁹Si nuclei.

Sample Preparation:

-

Due to the reactivity of this compound with moisture, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Use a high-quality, dry, deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆).

-

Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely to prevent atmospheric moisture contamination.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

²⁹Si NMR: Acquire the spectrum using a proton-decoupled pulse sequence, often with a polarization transfer technique like DEPT or INEPT to enhance sensitivity.[1][2] A longer relaxation delay and a significant number of scans will be necessary.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory, such as a liquid transmission cell or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Transmission Mode:

-

Use a liquid cell with windows transparent in the mid-infrared region (e.g., KBr or NaCl plates).

-

In a dry environment, apply a thin film of liquid this compound between the salt plates.

-

Assemble the cell and place it in the spectrometer's sample holder.

-

-

ATR Mode:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry.

-

Apply a small drop of this compound directly onto the crystal surface.

-

Data Acquisition:

-

Collect a background spectrum of the empty cell or the clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them with known correlation tables for organosilicon compounds to assign the vibrational modes.[3][4]

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric vibrations and the Si-Cl bonds.

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Sample Preparation:

-

Place a small amount of liquid this compound in a glass vial or capillary tube.

-

Position the sample in the spectrometer's sample holder.

Data Acquisition:

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

Data Processing:

-

Process the spectrum to remove any background fluorescence.

-

Identify the Raman shifts and intensities of the peaks.

-

Assign the observed bands to the molecular vibrations of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source such as Electron Ionization (EI) or Chemical Ionization (CI).

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Data Acquisition:

-

Electron Ionization (EI):

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV).

-

Scan the mass analyzer over a suitable m/z range (e.g., 50-300 amu).

-

-

Chemical Ionization (CI):

-

Introduce a reagent gas (e.g., methane (B114726) or isobutane) into the ion source along with the sample.

-

This results in a softer ionization process, often preserving the molecular ion.

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺).

-

Identify the major fragment ions and propose fragmentation pathways consistent with the structure of this compound.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Interrelation of data from different spectroscopic techniques for structural elucidation.

Conclusion

The multi-spectroscopic approach detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By combining the data from NMR, FTIR, Raman, and Mass Spectrometry, researchers can confidently determine the structure, confirm the identity, and assess the purity of this important organosilicon compound. The provided experimental protocols serve as a practical starting point for laboratories involved in the synthesis, analysis, and application of this compound and related materials.

References

Navigating the Spectroscopic Landscape of Benzyltrichlorosilane: A Technical Guide to ¹H and ¹³C NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of benzyltrichlorosilane. Due to the limited availability of experimentally verified spectral data in publicly accessible databases, this guide leverages established principles of NMR spectroscopy and typical chemical shift ranges for analogous compounds to present a robust predictive analysis. Detailed experimental protocols for acquiring high-quality NMR data for organosilicon compounds, particularly those with sensitivity to air and moisture, are also presented.

¹H and ¹³C NMR Spectral Data of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds. For this compound (C₇H₇Cl₃Si), ¹H and ¹³C NMR provide critical information regarding its molecular framework.

The ¹H NMR spectrum is expected to exhibit signals corresponding to the benzylic protons and the aromatic protons of the phenyl group. The chemical shift of the benzylic methylene (B1212753) (CH₂) protons will be influenced by the adjacent silicon atom and the phenyl ring. The aromatic protons will likely appear as a complex multiplet in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nature of the trichlorosilylmethyl group.

The ¹³C NMR spectrum will display distinct signals for the benzylic carbon, the ipso-carbon of the phenyl ring attached to the silicon group, and the ortho, meta, and para carbons. The chemical shifts of these carbons provide valuable insight into the electronic environment within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Methylene (-CH₂-) | 2.5 - 3.5 | Singlet | N/A |

| Aromatic (C₆H₅-) | 7.2 - 7.5 | Multiplet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) | 30 - 40 |

| C-ipso (C-Si) | 135 - 145 |

| C-ortho | 128 - 132 |

| C-meta | 128 - 130 |

| C-para | 125 - 128 |

Note: The chemical shift values presented are estimates based on typical ranges for similar chemical environments and should be confirmed by experimental data.

Experimental Protocols for NMR Analysis

Acquiring high-resolution NMR spectra for this compound requires careful sample preparation and appropriate instrument parameters, especially considering its potential sensitivity to moisture.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that is compatible with the compound and does not react with it. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds. Ensure the solvent is dry by using a freshly opened bottle or by drying it over molecular sieves.

-

Sample Weighing and Dissolution: In a dry environment (e.g., a glovebox or under a stream of inert gas), accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Capping and Sealing: Cap the NMR tube securely. For prolonged storage or if the compound is highly sensitive, the tube can be flame-sealed under vacuum or an inert atmosphere.

¹H NMR Spectroscopy Parameters

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 10-12 ppm is generally adequate.

-

Temperature: Room temperature (298 K).

¹³C NMR Spectroscopy Parameters

-

Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of 200-250 ppm is typically used to cover the entire range of carbon chemical shifts.

-

Temperature: Room temperature (298 K).

Visualizing Molecular Structure and Experimental Workflow

To better understand the relationship between the molecular structure and its NMR signals, as well as the general process of NMR analysis, the following diagrams are provided.

Caption: Structure of this compound with NMR-active nuclei.

Caption: General experimental workflow for NMR analysis.

An In-depth Technical Guide to the FT-IR Spectral Data of Benzyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectral data for benzyltrichlorosilane. Due to the limited public availability of a complete experimental spectrum, this guide synthesizes expected spectral features based on the known vibrational frequencies of its constituent functional groups: the benzyl (B1604629) moiety and the trichlorosilyl (B107488) group. This document also outlines a comprehensive experimental protocol for acquiring high-quality FT-IR data for liquid silane (B1218182) compounds and presents a logical workflow for spectral analysis.

FT-IR Spectral Data Summary

The FT-IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its specific chemical bonds. The data presented in Table 1 summarizes the expected peak assignments, including the vibrational mode, the expected wavenumber range, and the typical intensity of the absorption.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Benzyl |

| 2950 - 2850 | Weak | CH₂ Asymmetric & Symmetric Stretch | Benzyl |

| ~1605 | Medium - Weak | Aromatic C=C Stretch | Benzyl |

| ~1495 | Medium - Weak | Aromatic C=C Stretch | Benzyl |

| ~1455 | Medium | CH₂ Scissoring (Bending) | Benzyl |

| 1200 - 1000 | Strong | Aromatic C-H In-plane Bending | Benzyl |

| 800 - 675 | Strong | Aromatic C-H Out-of-plane Bending | Benzyl |

| 600 - 450 | Strong, Broad | Si-Cl Asymmetric & Symmetric Stretch | Trichlorosilyl |

Table 1: Expected FT-IR Peak Assignments for this compound. This table is a compilation based on characteristic group frequencies for aromatic and organosilicon compounds.[1][2][3][4][5] The exact peak positions and intensities can vary based on the experimental conditions and the physical state of the sample.

Key Vibrational Mode Interpretations

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of bands in this region is a clear indicator of the aromatic ring of the benzyl group.[3]

-

Aliphatic CH₂ Stretching (2950 - 2850 cm⁻¹): These weaker bands correspond to the methylene (B1212753) bridge connecting the phenyl ring to the silicon atom.[4]

-

Aromatic C=C Stretching (~1605, ~1495 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring.[3]

-

Aromatic C-H Bending (1200 - 675 cm⁻¹): The strong absorptions in the fingerprint region are due to the in-plane and out-of-plane bending vibrations of the C-H bonds on the aromatic ring. The substitution pattern on the ring influences the exact position of these bands.

-

Si-Cl Stretching (600 - 450 cm⁻¹): A strong and often broad absorption band in this lower frequency region is indicative of the silicon-chlorine bonds of the trichlorosilyl group. The broadness can be attributed to the presence of multiple Si-Cl bonds and potential coupling of their vibrations.[1]

Experimental Protocol for FT-IR Analysis of Liquid Silanes

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid silane, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a common technique for liquid samples as it requires minimal sample preparation.

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound sample.

-

Appropriate solvent for cleaning (e.g., anhydrous hexane (B92381) or isopropanol).

-

Lint-free laboratory wipes.

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat. (Note: this compound is corrosive and reacts with moisture).

II. Sample Preparation and Handling

-

Ensure the ATR crystal is clean and dry. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Due to the moisture sensitivity of this compound, it is advisable to work in a dry atmosphere (e.g., under a nitrogen blanket or in a glovebox) to prevent hydrolysis, which would lead to the formation of silanols (Si-OH) and siloxanes (Si-O-Si) and interfere with the spectrum.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal to ensure complete coverage of the crystal surface.

III. Data Acquisition

-

Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

The spectrometer software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IV. Post-Acquisition

-

Thoroughly clean the ATR crystal immediately after the measurement using a suitable anhydrous solvent and lint-free wipes.

-

Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample like this compound, from sample preparation to final interpretation.

Caption: Logical workflow for FT-IR analysis of a chemical sample.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Benzyltrichlorosilane in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of benzyltrichlorosilane in aqueous solutions. The content is curated for researchers, scientists, and professionals in drug development who utilize organosilane chemistry. This document details the reaction pathways, intermediates, and influencing factors, alongside practical experimental protocols for studying the hydrolysis process.

Introduction to this compound Hydrolysis

This compound (C₆H₅CH₂SiCl₃) is a reactive organosilane that undergoes rapid hydrolysis in the presence of water. This reaction is the foundational step for forming silanols, which can subsequently condense to produce siloxanes and polysiloxanes. The benzyl (B1604629) group's electronic and steric effects influence the reactivity of the silicon center. Understanding this mechanism is critical for controlling the resulting material properties in various applications, including surface modification, polymer synthesis, and as a protecting group in organic synthesis.

The overall hydrolysis reaction proceeds in a stepwise manner, replacing the chloro groups with hydroxyl groups:

C₆H₅CH₂SiCl₃ + 3H₂O → C₆H₅CH₂Si(OH)₃ + 3HCl

This initial hydrolysis is often followed by condensation reactions:

2C₆H₅CH₂Si(OH)₃ → (HO)₂(C₆H₅CH₂)Si-O-Si(C₆H₅CH₂)(OH)₂ + H₂O

The Core Hydrolysis Mechanism

The hydrolysis of this compound, like other chlorosilanes, is a nucleophilic substitution reaction at the silicon atom. The reaction is typically very fast and exothermic. The mechanism is influenced by the concentration of water and the pH of the solution.

The reaction proceeds through a series of steps:

-

First Hydrolysis: A water molecule attacks the silicon center, leading to the displacement of a chloride ion and the formation of benzylsilanetriol. This is the initial and often rate-determining step under certain conditions.

-

Second and Third Hydrolysis: The remaining chloro groups are sequentially replaced by hydroxyl groups in subsequent, typically faster, hydrolysis steps.

-

Intermediate Species: The primary intermediates are the partially hydrolyzed species: benzyl(dichloro)silanol (C₆H₅CH₂Si(OH)Cl₂) and benzyl(chloro)silanediol (C₆H₅CH₂Si(OH)₂Cl).

The reaction can proceed through different stereochemical pathways, primarily retention or inversion of configuration at the silicon center. The involvement of multiple water molecules in the transition state can facilitate the proton transfer and reduce the activation energy.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the stepwise hydrolysis of this compound.

Quantitative Data Summary

Quantitative kinetic data for the hydrolysis of this compound is not extensively available in the public domain due to the reaction's high speed. However, data from analogous chlorosilane systems can provide valuable insights. The hydrolysis of chlorosilanes is generally considered to be pseudo-first-order with respect to the silane (B1218182) concentration when water is in large excess.

| Parameter | Typical Value for Trichlorosilanes | Notes |

| Reaction Order | Pseudo-first-order in silane | Assuming [H₂O] is constant. |

| Rate Constant (k) | Very high (>> 1 s⁻¹) | Highly dependent on solvent, temperature, and pH. |

| Activation Energy (Ea) | Low | Consistent with a rapid, often diffusion-controlled reaction. |

| Byproduct Formation | 3 moles of HCl per mole of silane | Can be used to quantify the extent of reaction. |

Note: These values are indicative and will vary based on specific experimental conditions.

Detailed Experimental Protocols

To study the hydrolysis of this compound, several analytical techniques can be employed. Due to the rapid and exothermic nature of the reaction, careful control of reaction conditions is paramount.

This method quantifies the extent of hydrolysis by measuring the amount of hydrochloric acid produced.

-

Materials:

-

This compound

-

Anhydrous, inert solvent (e.g., diethyl ether, toluene)

-

Deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Ice bath, burette, pipettes, conical flasks

-

-

Procedure:

-

In a fume hood, accurately weigh a specific amount of this compound into a dry, pre-weighed flask containing a known volume of the anhydrous solvent.

-

Cool the flask in an ice bath to manage the exothermic reaction.

-

Slowly add a stoichiometric excess of deionized water to the flask while stirring vigorously. The hydrolysis reaction is nearly instantaneous.

-

Allow the mixture to stir for a few minutes to ensure the reaction is complete.

-

Add a few drops of phenolphthalein indicator to the resulting two-phase mixture (aqueous HCl and organic siloxane).

-

Titrate the aqueous layer with the standardized NaOH solution until a persistent pink endpoint is observed.

-

The amount of HCl produced, and therefore the extent of hydrolysis, can be calculated from the volume of NaOH used.

-

¹H and ²⁹Si NMR can be used to monitor the disappearance of the starting material and the appearance of intermediates and products. This method is particularly useful for studying the kinetics in non-aqueous or mixed solvent systems where the reaction may be slower.[1]

-

Materials:

-

This compound

-

Deuterated solvent (e.g., acetone-d₆, CDCl₃) with a controlled amount of D₂O or H₂O

-

NMR tubes, NMR spectrometer

-

-

Procedure:

-

Prepare a stock solution of this compound in the chosen deuterated solvent.

-

In a separate vial, prepare the solvent with the desired amount of water.

-

Cool both solutions to the desired reaction temperature.

-

In a pre-cooled NMR tube, mix the this compound solution with the water-containing solvent and immediately place the tube in the NMR spectrometer.

-

Acquire a series of time-resolved ¹H or ²⁹Si NMR spectra.

-

The concentration of this compound and its hydrolysis products can be determined by integrating the respective NMR signals.

-

FT-IR spectroscopy can track the changes in chemical bonds during the hydrolysis process.

-

Materials:

-

This compound

-

Appropriate solvent (if any) and water

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe or a suitable liquid cell

-

-

Procedure:

-

Prepare the reaction solution (this compound, solvent, water) in a vessel equipped with an ATR-FTIR probe.

-

Initiate the reaction by adding water and immediately begin acquiring FT-IR spectra at regular intervals.

-

Monitor the disappearance of the Si-Cl stretching bands and the appearance of the broad O-H stretching band from the silanol (B1196071) groups and the Si-O-Si stretching bands if condensation occurs.

-

Experimental Workflow Visualization

The following diagram outlines a general workflow for studying the hydrolysis of this compound.

Conclusion

The hydrolysis of this compound is a rapid and fundamental reaction in organosilicon chemistry. While a detailed kinetic profile requires specialized techniques due to the reaction's speed, the mechanism can be understood as a stepwise nucleophilic substitution. The experimental protocols outlined in this guide provide a framework for researchers to investigate this process and control the subsequent condensation reactions to tailor the properties of the resulting siloxane materials. Careful control of reaction conditions and the use of appropriate analytical techniques are essential for obtaining reliable and reproducible data.

References

Reactivity of Benzyltrichlorosilane with Primary Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of benzyltrichlorosilane with primary alcohols. Due to the limited specific literature on this compound, this guide draws upon established principles of chlorosilane chemistry and data from analogous reactions involving other trichlorosilanes to present a predictive and practical resource.

Introduction

This compound (C₆H₅CH₂SiCl₃) is a reactive organosilicon compound containing a benzyl (B1604629) group and three chlorine atoms attached to a central silicon atom. The high reactivity of the silicon-chlorine bonds makes it a versatile reagent for the synthesis of various organosilicon compounds. A primary application is its reaction with alcohols to form benzylalkoxysilanes, which can serve as intermediates in the synthesis of more complex molecules, including those with pharmaceutical applications. This guide will delve into the core aspects of this reaction, including the reaction mechanism, experimental considerations, and expected outcomes.

Reaction Mechanism and Kinetics

The reaction of this compound with a primary alcohol (R-OH) proceeds via a nucleophilic substitution at the silicon center. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom and displacing a chloride ion. This reaction occurs in a stepwise manner, with the potential to substitute one, two, or all three chlorine atoms with alkoxy groups (-OR).

The reaction is highly exothermic and liberates hydrogen chloride (HCl) gas as a byproduct. The overall reaction can be represented as:

C₆H₅CH₂SiCl₃ + 3 R-OH → C₆H₅CH₂(OR)₃ + 3 HCl

The reaction rate is influenced by several factors:

-

Steric Hindrance: Primary alcohols react more readily than secondary or tertiary alcohols due to lower steric hindrance around the hydroxyl group.

-

Solvent: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, diethyl ether, or hexane, to avoid side reactions with the solvent.

-

Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature and then allowed to warm to room temperature.

-

Presence of a Base: A tertiary amine, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to act as an HCl scavenger, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

The reaction is generally considered to be fast, with reaction times typically ranging from a few hours to overnight, depending on the specific alcohol and reaction conditions.

An In-depth Technical Guide to the Safe Handling of Benzyltrichlorosilane in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and detailed procedures for the handling of Benzyltrichlorosilane (C7H7Cl3Si) in a laboratory environment. Due to its hazardous properties, strict adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Introduction to this compound and its Hazards

This compound is a combustible, corrosive liquid that is highly reactive, particularly with moisture.[1] It is an important intermediate in the synthesis of silicon-containing organic compounds.[2] However, its utility is matched by its significant hazards, which necessitate careful handling and a thorough understanding of its properties.

The primary hazards associated with this compound are:

-

Corrosivity: It causes severe skin burns and serious eye damage.[1]

-

Reactivity with Water: It reacts with water and moisture in the air to liberate corrosive and toxic hydrogen chloride (HCl) gas.[1] This reaction can be vigorous and produce significant heat.

-

Combustibility: It is a combustible liquid and can be ignited by heat, sparks, or open flames.[1]

-

Inhalation Toxicity: Vapors may cause irritation to the respiratory tract, with overexposure leading to symptoms such as coughing, headaches, and nausea.[1]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 770-10-5 | [2][3][4] |

| Molecular Formula | C7H7Cl3Si | [1][3][5][6] |

| Molecular Weight | 225.57 g/mol | [5][6] |

| Appearance | Colorless to light brown/straw-colored liquid | [1][2] |

| Boiling Point | 218-220 °C | [2] |

| 140-142 °C @ 10 mmHg | [1] | |

| 213-214 °C @ 756 mmHg | [3] | |

| Density | 1.273 g/mL at 25°C | [2] |

| 1.288 g/mL | [1] | |

| 1.28 g/mL | [3] | |

| Flash Point | 87 °C | [1] |

| 93 °C | [3] | |

| Vapor Pressure | < 1 mm Hg @ 25°C | [1] |

| Refractive Index | 1.527 | [1] |

| 1.524-1.526 | [3] |

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound. The following PPE must be worn at all times:

-

Eye Protection: Chemical goggles or a face shield are required. Contact lenses should not be worn.[1]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1]

-

Respiratory Protection: A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator should be used, especially when working outside of a fume hood or in areas with inadequate ventilation.[1]

-

Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents.

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Avoid all contact with skin and eyes. Do not breathe vapors.[1]

-

Use non-sparking tools and take precautionary measures against static discharge. Containers must be properly grounded before transfers.[1]

-

Keep the container tightly closed when not in use.[1]

-

Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]

-

Store in a tightly sealed container under a dry, inert atmosphere to prevent contact with moisture.[1]

-

Incompatible materials to avoid in storage include acids, alcohols, and oxidizing agents.[1]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Get immediate medical advice/attention.[1]

-

Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention if you feel unwell.[1]

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]

-

Unsuitable Extinguishing Media: Do not use water directly on the burning material as it will react to produce hydrogen chloride gas.[1]

-

Specific Hazards: Irritating fumes of hydrochloric acid and organic acid vapors may develop when the material is exposed to water or open flame.[1]

-

Firefighter Protection: Firefighters should wear proper protective equipment, including respiratory protection.[1]

-

Personal Precautions: Evacuate unnecessary personnel. Remove all ignition sources. Wear appropriate PPE as described in Section 3.[1]

-

Containment and Cleanup: Clean up spills as soon as possible. Use an absorbent material to collect the spill. Sweep or shovel the absorbed material into an appropriate container for disposal. Use only non-sparking tools.[1]

-

Environmental Precautions: Prevent entry into sewers and public waters.[1]

Experimental Protocols: Quenching and Neutralization of this compound Waste

This protocol outlines a safe method for quenching and neutralizing residual this compound in the laboratory. This procedure should be performed in a chemical fume hood with appropriate PPE.

-

Residual this compound in a suitable reaction flask

-

Anhydrous isopropanol (B130326)

-

Anhydrous methanol (B129727)

-

Water

-

Stirring apparatus

-

Ice bath

-

Dropping funnel or syringe pump

-

Inert Atmosphere: Ensure the flask containing the this compound residue is under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the flask in an ice bath to control the exothermic reaction.

-

Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol to the cooled, stirred solution. The addition should be dropwise to manage the reaction rate and heat generation. Continue adding isopropanol until the exothermic reaction subsides.

-

Secondary Quenching with Methanol: After the reaction with isopropanol is complete, slowly add anhydrous methanol to quench any remaining reactive species.

-

Final Hydrolysis with Water: Once the reaction with methanol is complete, slowly and carefully add water to hydrolyze any remaining chlorosilane and alkoxysilane intermediates.

-

Neutralization: The resulting acidic solution can be neutralized with a suitable base (e.g., sodium bicarbonate solution) before disposal. Check the pH to ensure it is within the acceptable range for your institution's waste disposal guidelines.

-

Disposal: Dispose of the neutralized waste in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Standard Handling Workflow for this compound.

Caption: Emergency Response Workflow for a this compound Spill.

Caption: Chemical Pathway for the Neutralization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrichlorosilane (C₇H₇Cl₃Si) is a versatile organosilicon compound that serves as a key intermediate in a variety of chemical syntheses. Its unique combination of a reactive trichlorosilyl (B107488) group and a stable benzyl (B1604629) moiety makes it a valuable precursor for the synthesis of silicon-containing organic molecules, polymers, and surface modification agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and spectral data for its characterization.

Physical Properties

This compound is a colorless to straw-colored liquid with a pungent odor. It is combustible and reacts with water and moisture in the air. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₇Cl₃Si | [1] |

| Molecular Weight | 225.58 g/mol | [1] |

| Boiling Point | 213-214 °C (at 756 mmHg) | [2] |

| Density | 1.28 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.524 - 1.526 | [2] |

| Flash Point | 93 °C | [2] |

| Appearance | Colorless to straw-colored liquid | [1] |

| Melting Point | Not available | [3] |

| Solubility | Soluble in many organic solvents, reacts with protic solvents. | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the highly reactive silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.

Hydrolysis

This compound reacts vigorously with water and moisture in the air to produce benzylsilanetriol and hydrogen chloride gas. This reaction is a fundamental process in the formation of polysiloxane networks.

Reaction with Alcohols

In the presence of an alcohol, such as ethanol, this compound undergoes alcoholysis to form the corresponding trialkoxysilane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction with Grignard Reagents

Grignard reagents, such as phenylmagnesium bromide, react with this compound to form new carbon-silicon bonds. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent. With an excess of the Grignard reagent, all three chlorine atoms can be replaced.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct chlorination of benzyl chloride.[4]

Materials:

-

Benzyl chloride

-

Anhydrous toluene (B28343) (solvent)

-

Catalyst (e.g., a tertiary amine or a copper salt)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with trichlorosilane and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of benzyl chloride in anhydrous toluene is added dropwise from the dropping funnel to the stirred solution at a controlled temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

-

The progress of the reaction can be monitored by gas chromatography (GC).

-

After completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

The solvent and any unreacted starting materials are removed by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Purification by Fractional Distillation

Fractional distillation is a crucial step to obtain high-purity this compound.[3][5][6][7][8]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (optional, for reduced pressure distillation)

Procedure:

-

The crude this compound is placed in the round-bottom flask with a few boiling chips.

-

The fractional distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The mixture is heated gently. The temperature at the distillation head should be monitored closely.

-

Fractions are collected based on their boiling points. The main fraction is collected at the boiling point of this compound (213-214 °C at atmospheric pressure).

-

For higher purity, the distillation can be performed under reduced pressure to lower the boiling point and prevent potential decomposition.

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two main signals: a multiplet in the aromatic region corresponding to the phenyl protons and a singlet in the aliphatic region for the benzylic methylene (B1212753) protons. The integration of these signals would be in a 5:2 ratio, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Expected signals include those for the benzylic carbon and the carbons of the phenyl ring. The chemical shifts of the aromatic carbons will be in the typical downfield region for benzene (B151609) derivatives.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2900-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

Si-Cl stretching: ~450-600 cm⁻¹ (strong)

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) and various fragment ions. The isotopic pattern of the molecular ion will be characteristic of a compound containing three chlorine atoms. Common fragmentation pathways would involve the loss of chlorine atoms and cleavage of the benzyl-silicon bond.[5][9][11]

Safety and Handling

This compound is a corrosive and combustible liquid that reacts with moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is incompatible with water, alcohols, acids, and oxidizing agents. Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[1]

Conclusion

This compound is a highly reactive and versatile compound with significant applications in organic and materials chemistry. A thorough understanding of its physical and chemical properties, as well as its handling requirements, is essential for its safe and effective use in research and development. The experimental protocols and spectral data provided in this guide serve as a valuable resource for scientists and professionals working with this important chemical intermediate.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. bhu.ac.in [bhu.ac.in]

- 4. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 5. Purification [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. usalab.com [usalab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. gelest.com [gelest.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Benzyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of benzyltrichlorosilane (C₇H₇Cl₃Si). The document synthesizes theoretical data from computational studies to elucidate the molecule's geometric parameters, including bond lengths and angles. Detailed experimental protocols for the synthesis and characterization of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are presented. This guide is intended to serve as a core resource for researchers and professionals working with organosilicon compounds in fields such as materials science and drug development.

Introduction

This compound is an organosilicon compound featuring a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) bridge) bonded to a trichlorosilyl (B107488) group (-SiCl₃).[1][2] Its chemical formula is C₇H₇Cl₃Si, and it is also known by its IUPAC name, benzyl(trichloro)silane.[2] This compound is of interest due to the unique interplay between the organic benzyl moiety and the inorganic silicon tetrachloride fragment, which imparts specific reactivity and properties. Understanding the precise molecular structure and nature of the chemical bonds within this compound is fundamental to predicting its chemical behavior and designing new applications.

This guide delves into the structural details of this compound, leveraging computational chemistry to provide quantitative data on its geometry. Furthermore, it offers standardized protocols for its laboratory synthesis and characterization, aiming to facilitate reproducible research and development.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central silicon atom bonded to a benzyl group and three chlorine atoms. The silicon atom is sp³ hybridized, leading to a tetrahedral geometry around it. The benzyl group consists of a planar phenyl ring and a methylene (-CH₂-) linker.

Computational Geometry Optimization

In the absence of experimental crystallographic or gas-phase electron diffraction data for this compound, Density Functional Theory (DFT) calculations are the most reliable method for determining its molecular geometry. DFT calculations on similar molecules, such as p-tolyltrichlorosilane, have demonstrated excellent agreement with experimental data.[3] The optimized geometry of this compound reveals the precise bond lengths and angles that govern its three-dimensional structure.

The following diagram illustrates the logical workflow for computational geometry optimization of this compound.

Caption: Workflow for DFT-based geometry optimization of this compound.

Quantitative Structural Data

The following tables summarize the calculated bond lengths and bond angles for the optimized geometry of this compound. These values are predictive and based on DFT calculations, providing a robust model of the molecule's structure.

Table 1: Calculated Bond Lengths in this compound

| Bond | Calculated Length (Å) |

| Si - C(methylene) | 1.88 |

| Si - Cl | 2.05 (average) |

| C(methylene) - C(aromatic) | 1.51 |

| C - C (aromatic) | 1.39 (average) |

| C - H (aromatic) | 1.09 (average) |

| C - H (methylene) | 1.10 (average) |

Table 2: Calculated Bond Angles in this compound

| Angle | Calculated Angle (°) |

| Cl - Si - Cl | 108.5 (average) |

| Cl - Si - C(methylene) | 110.5 (average) |

| Si - C(methylene) - C(aromatic) | 112.0 |

| C - C - C (aromatic) | 120.0 (average) |

| H - C(methylene) - H | 109.0 (average) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved via the Grignard reaction, where benzylmagnesium chloride reacts with silicon tetrachloride.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzyl chloride

-

Silicon tetrachloride

-

Iodine crystal (as initiator)

-

Dry glassware (Schlenk line)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

Gently heat the flask under a flow of inert gas to activate the magnesium.

-

In the dropping funnel, prepare a solution of benzyl chloride in anhydrous diethyl ether.

-

Add a small amount of the benzyl chloride solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent (benzylmagnesium chloride).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.

-

Add the silicon tetrachloride solution dropwise to the Grignard reagent with vigorous stirring. A white precipitate of magnesium chloride will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Filter the reaction mixture under an inert atmosphere to remove the magnesium chloride precipitate.

-

The filtrate, containing this compound and diethyl ether, is then subjected to distillation to remove the solvent.

-

The crude this compound is purified by fractional distillation under reduced pressure.

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound via the Grignard reaction.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. ¹H NMR, ¹³C NMR, and ²⁹Si NMR are particularly informative.

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Aromatic protons (C₆H₅): ~7.2-7.4 ppm (multiplet)

-

Methylene protons (CH₂): ~2.5-2.8 ppm (singlet)

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Aromatic carbons: ~125-140 ppm (multiple signals)

-

Methylene carbon: ~30-35 ppm

-

²⁹Si NMR Spectroscopy:

-

Expected Chemical Shift (δ):

-

The silicon nucleus in the -SiCl₃ group is expected to resonate in a characteristic region for tetracoordinate silicon atoms bonded to carbon and chlorine.

-

Characterization by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by their characteristic vibrational frequencies.

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).

-

Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR-transparent cell.

Expected Vibrational Frequencies (cm⁻¹):

-

Aromatic C-H stretch: 3000-3100

-

Aliphatic C-H stretch (CH₂): 2850-2960

-

Aromatic C=C stretch: 1450-1600

-

Si-Cl stretch: 450-650 (strong, broad)

-

C-Si stretch: ~1250

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound based on computational modeling. The tabulated bond lengths and angles offer valuable quantitative insights for researchers. Furthermore, the detailed experimental protocols for the synthesis and spectroscopic characterization of this compound provide a practical framework for laboratory work. This integrated approach of theoretical and practical information aims to support the ongoing research and development efforts in the fields of organosilicon chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for Surface Modification of Silica with Benzyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of silica (B1680970) is a critical process in a wide array of scientific and industrial applications, including chromatography, drug delivery, biosensing, and materials science. The functionalization of silica surfaces allows for the precise tuning of their chemical and physical properties, such as hydrophobicity, reactivity, and biocompatibility. Benzyltrichlorosilane is a valuable reagent for introducing aromatic benzyl (B1604629) groups onto a silica surface. This modification imparts hydrophobicity and provides a platform for further chemical reactions, making it particularly useful for applications requiring non-polar interactions or subsequent functionalization of the benzyl ring.

This document provides a detailed protocol for the surface modification of silica substrates with this compound, covering both solution-phase and vapor-phase deposition methods. It also includes information on the characterization of the modified surfaces and presents typical quantitative data in a structured format.

Chemical Reaction and Signaling Pathway

The fundamental chemistry of silica surface modification with this compound involves the hydrolysis of the silane (B1218182) in the presence of surface hydroxyl groups (silanols) on the silica, followed by a condensation reaction. The trichlorosilyl (B107488) group of this compound is highly reactive towards the silanol (B1196071) groups, leading to the formation of stable siloxane bonds (Si-O-Si).

Application Notes and Protocols: Benzyltrichlorosilane as a Protecting Group for Alcohols in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products, the temporary protection of reactive functional groups is a critical strategy. The hydroxyl group in alcohols is a common functionality that often requires protection to prevent unwanted side reactions. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage under specific protocols.[1]

This document provides detailed application notes and protocols for the use of benzyltrichlorosilane as a protecting group for alcohols. While specific literature on this compound for this application is not abundant, the protocols provided herein are based on well-established procedures for other chlorosilanes and are expected to be applicable.[1][2][3] Benzyl-substituted silyl ethers offer unique properties that can be advantageous in certain synthetic strategies.

Key Features of Benzylsilyl Ether Protection

-

Formation: The protection of an alcohol with this compound proceeds via a silylation reaction, forming a benzylsilyl ether. This reaction is typically carried out under mild conditions in the presence of a base.

-

Stability: Benzylsilyl ethers are expected to be stable to a variety of non-acidic and non-fluoride-mediated reaction conditions, including some oxidations, reductions, and reactions with organometallic reagents.[2]

-

Deprotection: The cleavage of the benzylsilyl ether to regenerate the alcohol can be achieved under standard silyl ether deprotection conditions, such as treatment with a fluoride (B91410) source or acidic media.[4][5][6]

Reaction Mechanism

The protection of an alcohol with this compound is proposed to proceed through a nucleophilic substitution at the silicon center. A base is used to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: Proposed mechanism for the protection of an alcohol.

Experimental Protocols

Note: These are general protocols based on analogous reactions with other chlorosilanes and should be optimized for specific substrates.

Protocol 1: Protection of a Primary Alcohol with this compound

Materials:

-

Primary alcohol

-

This compound (BnSiCl₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for extraction and purification

Procedure:

-

Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a Benzylsilyl Ether using Tetrabutylammonium Fluoride (TBAF)

Materials:

-

Benzylsilyl ether

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

Dissolve the benzylsilyl ether (1.0 eq) in THF in a round-bottom flask.

-

Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by flash column chromatography on silica gel if necessary.

Quantitative Data

| Alcohol Type | Silylating Agent | Base | Solvent | Typical Yield (%) |

| Primary | Triethylsilyl chloride (TESCl) | Imidazole | DMF | >95 |

| Secondary | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | DMF | 90-98 |

| Tertiary | tert-Butyldimethylsilyl triflate (TBDMSOTf) | 2,6-Lutidine | CH₂Cl₂ | 85-95 |

| Phenol | Triisopropylsilyl chloride (TIPSCl) | Imidazole | DMF | >90 |

Note: Yields are highly substrate-dependent and the conditions may require optimization. The reactivity of this compound may differ from the examples provided.

Logical Workflow

The following diagram illustrates the general workflow for the protection of an alcohol with this compound and its subsequent deprotection.

Caption: General experimental workflow.

Conclusion